molecular formula C10H17Br B3001000 8-Bromospiro[4.5]decane CAS No. 1602918-79-5

8-Bromospiro[4.5]decane

Cat. No. B3001000
CAS RN: 1602918-79-5
M. Wt: 217.15
InChI Key: HANPPERVQTXBFL-UHFFFAOYSA-N
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Description

8-Bromospiro[4.5]decane is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two rings sharing a single atom. The compound's structure includes a bromine atom, which is a key feature for its reactivity and potential applications in synthesis.

Synthesis Analysis

The synthesis of spirocyclic compounds related to this compound has been explored through various methods. For instance, a ZnBr2-mediated oxidative spiro-bromocyclization of N-arylpropiolamide has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione, demonstrating high efficiency and excellent tolerance of functional groups . Another approach involves the use of a chiral bromoepoxide derived from malic acid to prepare optically active spiroacetal structures, showcasing the versatility of bromoepoxides as chiral building blocks . Additionally, copper-catalyzed difluoroalkylation of N-benzylacrylamides has been employed to create difluoroalkylated 2-azaspiro[4.5]decanes, featuring a tandem radical addition and dearomatizing cyclization process .

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of a spirocyclic core, where the bromine atom plays a crucial role in the reactivity of the molecule. The synthesis of related compounds often involves the formation of spirocyclic frameworks through cyclization reactions, as seen in the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, where an iodine-initiated aminocyclization is a key step .

Chemical Reactions Analysis

Spirocyclic compounds like this compound can undergo various chemical reactions due to the presence of reactive functional groups. For example, the synthesis of (E)- and (Z)-methoxycarbonylmethylene-1,6-dioxaspiro[4.5]decanes involves intramolecular conjugate addition, with the ability to control the stereochemistry of the resulting isomers . These reactions highlight the potential of spirocyclic compounds to serve as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of spirocyclic compounds in general can be inferred. These compounds typically have unique stereochemical configurations that can affect their physical properties, such as melting points and solubility. The presence of a bromine atom in the structure can also influence the compound's reactivity, making it a valuable synthetic intermediate for further functionalization.

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of 8-Bromospiro[4.5]decane derivatives has been a focal point in recent scientific research due to their potential in forming biologically active compounds. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, showing promise for the production of important biologically active compounds (Ogurtsov & Rakitin, 2020). Similarly, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane and its key steps have been detailed, providing a foundation for future applications in various scientific fields (Mai, Green, Bates & Fang, 2010).

Anticancer Activity

Notably, derivatives of this compound have been synthesized and studied for their anticancer activity. New 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized and tested against various cancer cell lines, showing moderate to high inhibition activities. This highlights the potential of these compounds in therapeutic applications, particularly in oncology (Flefel, El‐Sayed, Mohamed, El-Sofany & Awad, 2017).

Crystallography and Molecular Structure

Understanding the crystallography and molecular structure of these compounds is crucial for their application in scientific research. Studies have been conducted on the crystal structures of various this compound derivatives, revealing the detailed molecular arrangements and emphasizing the role of substituents in supramolecular arrangements. Such insights are invaluable for the design and synthesis of compounds with specific properties (Graus, Casabona, Uriel, Cativiela & Serrano, 2010).

properties

IUPAC Name

8-bromospiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Br/c11-9-3-7-10(8-4-9)5-1-2-6-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANPPERVQTXBFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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